3-(Phenylthio)azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)azetidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-phenylsulfanylpropylamine with a suitable electrophile can lead to the formation of the azetidine ring . Another method involves the use of aziridines, which can be converted to azetidines through ring expansion reactions .
Industrial Production Methods
Industrial production of 3-(phenylsulfanyl)azetidine typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process . The scalability of these methods is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)azetidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted azetidines .
Scientific Research Applications
3-(Phenylsulfanyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)azetidine involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and selectivity . Additionally, the ring strain of the azetidine moiety can facilitate ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles with even lower ring strain and distinct chemical properties.
Uniqueness
3-(Phenylsulfanyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity.
Properties
Molecular Formula |
C9H11NS |
---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
3-phenylsulfanylazetidine |
InChI |
InChI=1S/C9H11NS/c1-2-4-8(5-3-1)11-9-6-10-7-9/h1-5,9-10H,6-7H2 |
InChI Key |
BXRNMYSXQDTKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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